4(3H)-Quinazolinone, 2-ethyl-3-(2-((1-methylethyl)amino)ethyl)-
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Overview
Description
4(3H)-Quinazolinone, 2-ethyl-3-(2-((1-methylethyl)amino)ethyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with ethyl and isopropylaminoethyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-3-(2-((1-methylethyl)amino)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Isopropylaminoethyl Group: This step involves the nucleophilic substitution of an appropriate leaving group (e.g., halide) with isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-ethyl-3-(2-((1-methylethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where the isopropyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
4(3H)-Quinazolinone, 2-ethyl-3-(2-((1-methylethyl)amino)ethyl)- has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-ethyl-3-(2-((1-methylethyl)amino)ethyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular signaling.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- **4(3H)-Quinazolinone, 2-methyl-3-(2-((1-methylethyl)amino)ethyl)-
- **4(3H)-Quinazolinone, 2-ethyl-3-(2-((1-ethylpropyl)amino)ethyl)-
Uniqueness
4(3H)-Quinazolinone, 2-ethyl-3-(2-((1-methylethyl)amino)ethyl)- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, potency, and selectivity in various applications.
Properties
CAS No. |
77300-97-1 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
2-ethyl-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C15H21N3O/c1-4-14-17-13-8-6-5-7-12(13)15(19)18(14)10-9-16-11(2)3/h5-8,11,16H,4,9-10H2,1-3H3 |
InChI Key |
JFTQRQVAUPOVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CCNC(C)C |
Origin of Product |
United States |
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